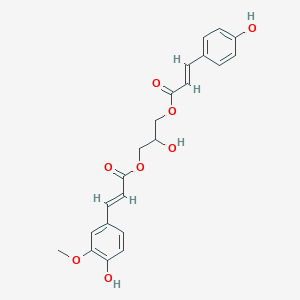

1-O-p-Coumaroyl-3-O-feruloylglycerol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22O8 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C22H22O8/c1-28-20-12-16(4-9-19(20)25)6-11-22(27)30-14-18(24)13-29-21(26)10-5-15-2-7-17(23)8-3-15/h2-12,18,23-25H,13-14H2,1H3/b10-5+,11-6+ |

InChI Key |

GRWHNBXHXKFRHQ-YOYBCKCWSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(COC(=O)/C=C/C2=CC=C(C=C2)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC=C(C=C2)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 1 O P Coumaroyl 3 O Feruloylglycerol

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the purification of phenolic compounds from plant extracts. This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. In the context of isolating compounds from Juncus effusus, a common procedure involves initial extraction with a solvent such as ethanol, followed by partitioning of the extract. The relevant fraction, typically the ethyl acetate (B1210297) fraction, is then subjected to silica gel column chromatography. nih.gov

A typical workflow involves packing a glass column with silica gel and equilibrating it with a non-polar solvent. The crude or semi-purified plant extract is then loaded onto the column. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. For the separation of phenolic glycerides, a common mobile phase system is a mixture of chloroform (B151607) and methanol (B129727), with the proportion of methanol being gradually increased to elute compounds of increasing polarity. scielo.br Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Further purification may be achieved by repeated column chromatography, sometimes using a different solvent system or a reverse-phase silica gel. nih.gov

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. nih.gov This method is particularly advantageous for the preparative separation of natural products. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The successful separation of phenolic compounds by HSCCC is highly dependent on the selection of a suitable two-phase solvent system. mdpi.com For the separation of compounds with a broad range of polarities, such as those found in plant extracts, a stepwise elution or a gradient elution can be employed. nih.gov A common solvent system for the separation of phenolic compounds, including phenolic acid esters, is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratios of these solvents are optimized to achieve a suitable partition coefficient (K) for the target compounds, ideally between 0.5 and 2. mdpi.com The separation process involves filling the column with the stationary phase, after which the mobile phase is pumped through while the column is rotated at high speed. The sample is injected into the flowing mobile phase, and the separated compounds are collected as they elute from the column. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate pure compounds from complex mixtures. researchgate.net It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Reversed-phase chromatography, with a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase, is the most common mode for the purification of phenolic compounds. mdpi.com

For the isolation of phenolic glycerides, a typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with varying polarities. rjptonline.org The crude or partially purified extract is dissolved in a suitable solvent and injected into the preparative HPLC system. The eluting compounds are monitored by a detector (commonly UV-Vis), and fractions corresponding to the desired peaks are collected. The purity of the collected fractions is then assessed using analytical HPLC. rjptonline.org

| Parameter | Typical Conditions for Phenolic Compound Isolation |

| Column | Reversed-phase C18 |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., increasing percentage of B) |

| Detection | UV-Vis (e.g., at 280 nm or 320 nm) |

| Flow Rate | Dependent on column dimensions |

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to force the mobile phase through the column, leading to faster separations compared to traditional gravity-fed column chromatography. ijcrt.org This technique is widely used for the purification of natural products, including phenolic compounds. nih.gov

A detailed study on the separation of the structurally similar compounds 1,3-diferuloyl-sn-glycerol (F2G) and 1-feruloyl-sn-glycerol (FG) provides a strong model for the purification of 1-O-p-Coumaroyl-3-O-feruloylglycerol. mdpi.com In this method, a silica gel stationary phase is used with a binary gradient of hexane (B92381) and acetone (B3395972) as the mobile phase. The process is optimized by adjusting parameters such as the sample load, flow rate, and the slope of the solvent gradient. For instance, a gradient of 0–80% acetone in hexane can be run over a specific number of column volumes to achieve separation. mdpi.com The separation is monitored by a UV detector, and fractions are collected for further analysis.

Below is an interactive table summarizing the optimized parameters from a study on similar feruloyl glycerols, which can serve as a starting point for the purification of this compound.

| Parameter | Optimized Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane and Acetone |

| Elution | Binary Gradient |

| Sample Load | Optimized based on column size |

| Flow Rate | Dependent on column dimensions and particle size |

Gel Filtration

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. science.gov The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores. Larger molecules that are excluded from the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. rjptonline.org

This technique is particularly useful for group separations, such as desalting or removing low-molecular-weight contaminants from a sample containing larger molecules. nih.gov For the purification of a relatively small molecule like this compound, gel filtration can be employed as a polishing step to remove impurities of significantly different molecular sizes. Sephadex LH-20 is a common matrix used for the separation of phenolic compounds from plant extracts. researchgate.net The choice of eluent is critical and should be selected to ensure the stability of the compound. rjptonline.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of mixtures and for monitoring the progress of separations. nih.gov It can also be used on a preparative scale to isolate small quantities of compounds. In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a solid support like a glass or aluminum plate.

For the analysis of phenolic compounds, a sample of the plant extract is spotted onto the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase. phytojournal.com The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For phenolic acids and their esters, a common mobile phase might consist of a mixture of a non-polar solvent like chloroform or toluene, a moderately polar solvent like ethyl acetate, and a small amount of an acid like formic or acetic acid to improve resolution. researchgate.netresearchgate.net

After development, the separated spots are visualized. Many phenolic compounds are fluorescent under UV light or can be visualized by spraying with a suitable reagent, such as ferric chloride, which gives a characteristic color with phenols, or 2,4-dinitrophenylhydrazine (B122626) for carbonyl-containing compounds. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify compounds.

Biosynthesis and Metabolic Pathways of 1 O P Coumaroyl 3 O Feruloylglycerol

Precursors and Enzymatic Systems

The assembly of 1-O-p-Coumaroyl-3-O-feruloylglycerol is a multi-step process requiring specific molecular building blocks and enzymatic machinery. The foundational components are derived from primary metabolism and are channeled into a specialized biosynthetic route.

The acyl groups of the molecule, p-coumaroyl and feruloyl, are derived from their respective hydroxycinnamic acids (HCAs). These HCAs are synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.govresearchgate.net

p-Coumaric Acid: This is a central intermediate in the synthesis of numerous phenolic compounds. researchgate.netnih.gov Its formation from phenylalanine involves two key enzymes: Phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid, and Cinnamate 4-hydroxylase (C4H), which then hydroxylates cinnamic acid to produce p-coumaric acid. nih.govuva.nl

Caffeic Acid: This HCA is formed through the hydroxylation of p-coumaric acid, a reaction catalyzed by p-coumarate 3-hydroxylase (C3H). researchgate.net

Ferulic Acid: Ferulic acid is subsequently synthesized from caffeic acid. This step involves the methylation of the hydroxyl group on the aromatic ring, a reaction mediated by Caffeate O-methyltransferase. wikipedia.org

For these acids to be incorporated into the final glycerol (B35011) ester, they must first be activated into high-energy thioester forms, namely p-coumaroyl-CoA and feruloyl-CoA. This activation is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL), which can act on various HCAs, including p-coumaric, caffeic, and ferulic acids. wikipedia.orgresearchgate.netnih.gov

Glycerol, a simple polyol derived from primary carbohydrate metabolism, serves as the backbone for this compound. The attachment of the p-coumaroyl and feruloyl groups to the glycerol molecule occurs through a process called acylation, which is a type of esterification. researchgate.net

The precise enzymatic mechanism in vivo involves acyltransferases that catalyze the transfer of the activated acyl groups (p-coumaroyl-CoA and feruloyl-CoA) to the hydroxyl groups of the glycerol backbone. researchgate.net The reaction proceeds via a nucleophilic attack from a glycerol hydroxyl group on the carbonyl carbon of the acyl-CoA thioester, leading to the formation of an ester bond and the release of Coenzyme A. This process occurs sequentially to form the final di-acylated glycerol molecule.

Studies on the enzymatic synthesis of similar compounds, such as feruloyl glycerol, have demonstrated that hydroxycinnamoyl acyltransferases can catalyze this type of reaction. researchgate.net The general mechanism of glycerol acetylation with acetic acid also provides a chemical model for this process, where mono-, di-, and tri-esters of glycerol are formed. mdpi.comresearchgate.net

The biosynthesis of this compound is inextricably linked to the general phenylpropanoid pathway. nih.gov This pathway is a major hub in plant metabolism, converting phenylalanine into p-coumaroyl-CoA. nih.govwikipedia.org This intermediate stands at a critical branch point, serving as the precursor not only for other HCAs like ferulic acid but also for a vast array of other secondary metabolites, including flavonoids, lignans, and lignin. nih.gov

The synthesis of the HCA precursors for this compound represents a specific branch of this larger metabolic network. The carbon flux from primary metabolism is first directed through the shikimate pathway to produce phenylalanine, which then enters the phenylpropanoid pathway. researchgate.net The concerted action of PAL, C4H, and 4CL produces the key activated intermediate, p-coumaroyl-CoA. uva.nl From here, further enzymatic modifications, such as hydroxylation and methylation, produce feruloyl-CoA, providing the second necessary building block for the final molecule. researchgate.netwikipedia.org

| Enzyme | Abbreviation | Function in the Pathway | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid | nih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid | nih.gov |

| p-Coumarate 3-hydroxylase | C3H | Converts p-Coumaric Acid to Caffeic Acid | researchgate.net |

| Caffeate O-methyltransferase | COMT | Converts Caffeic Acid to Ferulic Acid | wikipedia.org |

| 4-coumarate:CoA ligase | 4CL | Activates Hydroxycinnamic Acids to their CoA esters | wikipedia.org |

| Hydroxycinnamoyl Acyltransferase | - | Transfers acyl groups to the glycerol backbone | researchgate.net |

Metabolomic Profiling of Associated Pathways

Metabolomic profiling serves as a powerful tool to investigate the intricate network of metabolic pathways that contribute to the biosynthesis of this compound. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify a wide array of metabolites within a plant sample, providing a snapshot of the metabolic state. nih.gov This approach is particularly valuable for understanding how various genetic and environmental factors influence the accumulation of this specific compound and its precursors.

Detailed research findings from metabolomic studies on plants known to produce hydroxycinnamic acid derivatives reveal significant fluctuations in the levels of key intermediates under different conditions, such as abiotic stress. nih.gov For instance, exposure to stressors like high salinity or drought can lead to an upregulation of the phenylpropanoid pathway, resulting in an increased production of compounds like p-coumaric acid, ferulic acid, and their respective CoA esters. frontiersin.orgresearchgate.net This response is believed to be part of the plant's defense mechanism, as these compounds can act as antioxidants and cell wall reinforcing agents. nih.gov

The tables below present a compilation of data from various metabolomic studies, illustrating the changes in the abundance of key metabolites in the phenylpropanoid pathway under abiotic stress conditions. This data highlights the dynamic nature of these metabolic routes and provides insights into the regulatory mechanisms that govern the synthesis of precursors for this compound.

Metabolites in the Phenylpropanoid Pathway

| Metabolite | Chemical Formula | Pathway | Relative Abundance (Control) | Relative Abundance (Stress) | Fold Change |

|---|---|---|---|---|---|

| L-Phenylalanine | C9H11NO2 | Shikimate Pathway | 1.00 | 1.25 | 1.25x |

| Cinnamic Acid | C9H8O2 | Phenylpropanoid Pathway | 1.00 | 1.80 | 1.80x |

| p-Coumaric Acid | C9H8O3 | Phenylpropanoid Pathway | 1.00 | 2.50 | 2.50x |

| Caffeic Acid | C9H8O4 | Phenylpropanoid Pathway | 1.00 | 3.10 | 3.10x |

| Ferulic Acid | C10H10O4 | Phenylpropanoid Pathway | 1.00 | 2.80 | 2.80x |

Key Enzymes in the Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Gene Expression (Control) | Gene Expression (Stress) | Fold Change |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-Phenylalanine to Cinnamic Acid | 1.00 | 2.10 | 2.10x |

| Cinnamate-4-Hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid | 1.00 | 1.90 | 1.90x |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA | 1.00 | 2.75 | 2.75x |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | Converts p-Coumaroyl-CoA to Caffeoyl-CoA | 1.00 | 2.20 | 2.20x |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Converts Caffeoyl-CoA to Feruloyl-CoA | 1.00 | 2.50 | 2.50x |

Synthetic Approaches to 1 O P Coumaroyl 3 O Feruloylglycerol and Its Analogues

Total Synthesis Strategies

While literature detailing the complete total synthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol is limited, established methods for the esterification of phenolic acids with glycerol (B35011) provide a foundation for its chemical synthesis. Techniques such as acid-catalyzed condensation using catalysts like p-toluene sulfonic acid or the Mitsunobu protocol have been demonstrated for creating the ester linkages between a phenolic acid and a glycerol backbone. mdpi.com These strategies, however, often require protective group chemistry and can face challenges in achieving high regioselectivity and stereoselectivity.

A key challenge in the synthesis of this compound is controlling the stereochemistry at the C2 position of the glycerol backbone, which is a chiral center. A non-selective synthesis would result in a racemic mixture of two enantiomers, which may possess different biological activities. Stereoselective synthesis aims to produce a single, desired enantiomer.

Strategies to achieve this include:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor of glycerol, such as (R)- or (S)-solketal, which has a pre-defined stereocenter. The p-coumaroyl and feruloyl groups would then be introduced at the appropriate positions.

Asymmetric Catalysis: Employing a chiral catalyst to direct the esterification of a prochiral glycerol derivative, favoring the formation of one enantiomer over the other.

Enzymatic Resolution: Using enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture of a synthetic intermediate, allowing for the separation of the two enantiomers.

The development of effective stereoselective routes is crucial for investigating the specific biological roles of each individual enantiomer of the target compound and its analogues.

Modern synthetic organic chemistry has increasingly turned to C-H activation as a powerful tool for building molecular complexity in a more atom- and step-economical manner. dntb.gov.uaresearchgate.net This strategy involves the direct functionalization of ubiquitous carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. pku.edu.cnscielo.br

In the context of synthesizing this compound and its analogues, C-H activation could be hypothetically applied in several ways:

Synthesis of Phenolic Acid Precursors: Instead of starting with substituted cinnamic acids, C-H activation could enable the direct olefination of simpler phenols to install the propenoate side chain.

Late-Stage Functionalization: For creating analogues, C-H activation could be used to directly modify the aromatic rings of the p-coumaroyl or feruloyl moieties, introducing new functional groups at specific positions to probe structure-activity relationships.

Novel Bond Formations: Transition-metal-catalyzed C-H activation could potentially offer new pathways for forming the core structure, although this remains a largely unexplored area for this class of molecules. springernature.com

While the application of C-H activation to the total synthesis of this specific natural product has not been extensively reported, it represents a frontier approach that could significantly streamline the production of these compounds and their derivatives. dntb.gov.ua

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and green alternative for producing phenolic acid glycerols. nih.govmdpi.com These biocatalytic methods offer significant advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and the avoidance of toxic reagents and byproducts. researchgate.netrsc.org

Lipase-catalyzed esterification or transesterification is the most common approach. researchgate.net The reaction typically involves the esterification of p-coumaric acid and ferulic acid (or their simple alkyl esters, like ethyl ferulate) with glycerol. mdpi.comnih.gov Immobilized lipases are frequently used to facilitate catalyst recovery and reuse. One of the most successful biocatalysts for this transformation is the immobilized Candida antarctica lipase (B570770) B, often known by the commercial name Novozym 435. mdpi.comresearchgate.netresearchgate.net

These reactions are often performed under solvent-free conditions or in non-polar organic solvents, with glycerol sometimes acting as both a substrate and the reaction medium. nih.govresearchgate.net The regioselectivity of lipases typically favors the esterification of the primary hydroxyl groups (sn-1 and sn-3) of the glycerol backbone, making them well-suited for synthesizing compounds like this compound. mdpi.comresearchgate.net By controlling the stoichiometry and reaction conditions, it is possible to direct the synthesis towards mono-, di-, or tri-substituted glycerides.

| Enzyme | Substrates | Reaction Type | Key Products | Reference |

|---|---|---|---|---|

| Lipozyme 435 | Phenolic Acids, Glycerol | Esterification | Caffeoyl glycerol (CG), Feruloyl glycerol (FG), p-Hydroxycinnamoyl glycerol (p-HCG) | nih.gov |

| Novozym 435 | Ethyl Caffeate, Glycerol | Esterification | Glyceryl-1-caffeate (GC) | researchgate.net |

| Novozym 435 | Ethyl Ferulate, Vegetable Oil (Diacylglycerol-rich) | Transesterification | 1,3-Diferuloyl-sn-glycerol (F₂G), 1-Feruloyl-sn-glycerol (FG) | mdpi.comresearchgate.net |

| p-Coumaroyl:CoA Ligase | Hydroxycinnamic Acids, CoA, ATP | Ligation | p-Coumaroyl-CoA, Feruloyl-CoA | nih.gov |

Semi-synthetic Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For a complex molecule like this compound, semi-synthetic derivatization is a key strategy to create a library of analogues for SAR evaluation. This involves taking the natural product or a synthetic precursor and making targeted chemical modifications. nih.gov

The goal is to systematically alter specific parts of the molecule to identify which functional groups are essential for activity and to potentially develop new analogues with improved potency, selectivity, or pharmacokinetic properties. For this compound, SAR studies would likely focus on modifying three key regions of the molecule:

The Phenolic Acid Moieties:

Replacing p-coumaric acid or ferulic acid with other natural or synthetic phenolic acids (e.g., caffeic acid, sinapic acid, cinnamic acid) to determine the importance of the hydroxyl and methoxy (B1213986) substituents on the aromatic rings.

Altering the substitution pattern on the existing rings, for example, by removing the methoxy group on the feruloyl unit or adding other functionalities like halogens or alkyl groups.

The Glycerol Backbone:

Esterifying the free secondary hydroxyl group at the C2 position to investigate the effect of substitution at this site.

Changing the stereochemistry at the C2 position to compare the activity of the (R) and (S) enantiomers.

The Propenoate Linker:

Saturating the double bond to form a propanoyl linker, which would probe the role of the conjugated system in the molecule's activity.

The enzymatic synthesis methods described previously are particularly well-suited for creating such libraries of analogues by using a variety of phenolic acid substrates in a controlled and selective manner.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-O-p-Coumaroyl-3-O-feruloylglycerol. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR (Proton NMR): The ¹H NMR spectrum would exhibit characteristic signals for the protons of the p-coumaroyl and feruloyl groups, as well as the glycerol (B35011) moiety.

Aromatic Protons: The protons on the aromatic rings of both the p-coumaroyl and feruloyl residues would appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm).

Vinylic Protons: The trans-olefinic protons of the p-coumaroyl and feruloyl groups would each present as a pair of doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. These would likely resonate in the δ 6.2-7.8 ppm range.

Glycerol Protons: The protons of the glycerol backbone would be observed in the more upfield region of the spectrum (typically δ 3.5-5.5 ppm). The protons on the esterified carbons (C-1 and C-3) would be shifted downfield compared to the proton on the hydroxyl-bearing carbon (C-2).

Methoxyl Protons: The feruloyl moiety contains a methoxy (B1213986) group (-OCH₃), which would give rise to a sharp singlet at approximately δ 3.9 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbons: The ester carbonyl carbons of both acyl groups would be found in the downfield region of the spectrum, typically around δ 165-175 ppm.

Aromatic and Vinylic Carbons: The carbons of the aromatic rings and the double bonds would resonate in the δ 110-160 ppm range.

Glycerol Carbons: The carbons of the glycerol moiety would appear in the δ 60-80 ppm region.

Methoxyl Carbon: The carbon of the methoxy group in the feruloyl residue would be expected around δ 56 ppm.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the p-coumaroyl, feruloyl, and glycerol units. For instance, HMBC correlations would show long-range couplings between the glycerol protons and the carbonyl carbons of the respective acyl groups, confirming the esterification positions.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the constituent parts of this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| p-Coumaroyl Aromatic | 6.8 - 7.5 | 115 - 160 |

| p-Coumaroyl Vinylic | 6.3 - 7.7 | 115 - 145 |

| Feruloyl Aromatic | 6.7 - 7.2 | 110 - 150 |

| Feruloyl Vinylic | 6.3 - 7.6 | 115 - 146 |

| Feruloyl Methoxyl | ~3.9 | ~56 |

| Glycerol Backbone | 3.5 - 5.5 | 60 - 80 |

| Ester Carbonyls | - | 165 - 175 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Ion Peak: In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound would be expected to show a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodiated adduct), or [M-H]⁻ (deprotonated molecule). Given the molecular formula C₂₂H₂₂O₈, the exact mass of this compound is approximately 414.13 g/mol . High-resolution mass spectrometry (e.g., UHPLC-TOF-MS or RP-HPLC-QTOF-MS) would allow for the precise determination of the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural insights. Expected fragmentation pathways would involve the neutral loss of the p-coumaroyl and feruloyl moieties. Key fragment ions would correspond to the loss of p-coumaric acid (164 Da) and ferulic acid (194 Da) from the glycerol backbone. Other characteristic fragments would arise from cleavages within the acyl chains and the glycerol unit.

A summary of expected mass spectrometry data is presented in the table below.

| Ion Type | Expected m/z | Technique |

| [M+H]⁺ | ~415.1388 | ESI-MS |

| [M+Na]⁺ | ~437.1207 | ESI-MS |

| [M-H]⁻ | ~413.1242 | ESI-MS |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting the presence of conjugated systems, such as those in the p-coumaroyl and feruloyl groups. The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of hydroxycinnamic acids. The exact position of the absorption maxima (λmax) can be influenced by the solvent. Typically, p-coumaric acid and ferulic acid derivatives exhibit two main absorption bands. The first, more intense band, is usually observed in the 310-330 nm region, corresponding to the cinnamoyl system. A second, less intense band or shoulder may appear in the 280-300 nm range, related to the benzoyl system.

The expected UV-Vis absorption maxima are summarized in the table below.

| Functional Group Contribution | Expected λmax (nm) |

| p-Coumaroyl Moiety | ~310 |

| Feruloyl Moiety | ~325 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and can be used to identify specific functional groups within the this compound molecule. The Raman spectrum would be expected to show characteristic bands for the aromatic rings, the carbon-carbon double bonds of the vinyl groups, and the carbonyl groups of the esters. This technique can be a rapid, label-free method for distinguishing between similar feruloylated compounds. nih.gov

Key expected Raman bands are listed in the table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Stretching | 1580 - 1620 |

| C=C Vinylic Stretching | 1620 - 1650 |

| C=O Ester Stretching | 1700 - 1740 |

Chromatographic Techniques for Profiling and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds like this compound.

Separation: Reversed-phase HPLC, typically using a C18 column, is the standard method for separating such compounds. A gradient elution system with a mobile phase consisting of an acidified aqueous solvent (e.g., water with formic acid or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The gradient allows for the efficient separation of compounds with a range of polarities.

Detection and Quantification: For quantification, HPLC is usually coupled with a UV-Vis detector, often a Diode Array Detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths. The characteristic UV absorbance of the p-coumaroyl and feruloyl moieties (around 310-330 nm) provides high sensitivity and selectivity for detection. Quantification is achieved by creating a calibration curve using a pure standard of this compound. When a pure standard is unavailable, semi-quantification can be performed using standards of structurally related compounds, such as p-coumaric acid or ferulic acid. Coupling HPLC with a mass spectrometer (LC-MS) provides even greater selectivity and sensitivity, allowing for confident identification and quantification, especially in complex matrices.

A typical HPLC setup for the analysis of this compound is outlined below.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis (DAD) at ~320 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 - 20 µL |

Ultra-High-Performance Liquid Chromatography (UHPLC-DAD-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation and analysis of complex mixtures. When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides comprehensive qualitative and quantitative information about the analyte. This hyphenated technique is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

The UHPLC system utilizes columns with sub-2 µm particles, enabling higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. The DAD detector provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which is useful for the initial identification and quantification of phenolic compounds that possess characteristic chromophores. The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides accurate mass measurements and fragmentation patterns, allowing for unambiguous identification and structural elucidation of the target compound.

In a typical UHPLC-DAD-MS analysis of a plant extract containing this compound, the sample is first extracted with a suitable solvent, such as a mixture of methanol and water, and then filtered prior to injection into the UHPLC system. The separation is commonly achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.

Table 1: Illustrative UHPLC-DAD-MS Parameters for the Analysis of this compound

| Parameter | Value |

| UHPLC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| DAD Detector | |

| Wavelength Range | 200-400 nm |

| Monitoring Wavelengths | 280 nm, 320 nm |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Range | m/z 100-1000 |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

This table presents a representative set of parameters and may require optimization for specific instrumentation and sample matrices.

The retention time of this compound under these conditions, along with its characteristic UV spectrum and mass spectral data (including the precursor ion and its fragmentation pattern), would be used for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of phenolic glycerides like this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to increase the volatility and thermal stability of the compound. nih.gov

The most common derivatization technique for compounds containing hydroxyl groups is silylation. nih.gov In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, is used to replace the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. nih.gov

Following derivatization, the sample is injected into the GC-MS system. The separation occurs in a capillary column, and the eluting compounds are detected by a mass spectrometer. The resulting mass spectra, which provide information about the molecular weight and fragmentation pattern of the derivatized compound, are used for identification by comparing them to spectral libraries.

Table 2: General GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-800 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table provides a general set of parameters for the analysis of silylated phenolic compounds and would need to be optimized for the specific derivative of this compound.

While GC-MS can be a valuable tool, the additional derivatization step can introduce variability and may not be suitable for all sample types. For this reason, UHPLC-MS is often the preferred method for the analysis of intact phenolic glycerides.

Chemometric Approaches in Analytical Data Interpretation

The large and complex datasets generated by techniques like UHPLC-MS and GC-MS often require the use of chemometric tools for effective data interpretation. nih.gov Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. nih.gov In the context of analyzing natural products containing this compound, chemometrics can be used to classify samples based on their chemical profiles, identify potential biomarkers, and understand the relationships between different chemical constituents. mdpi.comssrn.com

One of the most commonly used chemometric techniques is Principal Component Analysis (PCA). mdpi.com PCA is an unsupervised pattern recognition method that reduces the dimensionality of the data while retaining most of the original variation. researchgate.net When applied to a set of UHPLC-MS chromatograms from different samples, PCA can reveal clustering of samples based on their geographical origin, processing method, or other factors. mdpi.comwiley.com The loadings plots from a PCA can help identify the specific compounds, such as this compound, that are responsible for the observed clustering.

Other chemometric methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can be used for supervised classification when the sample groups are known. These techniques can build predictive models to classify new samples and identify the most significant variables for group discrimination.

The application of chemometrics to analytical data provides a powerful approach for a comprehensive understanding of the chemical composition of complex samples and for the quality control of natural products containing this compound. nih.gov

Biological Activities and Mechanistic Investigations of 1 O P Coumaroyl 3 O Feruloylglycerol

Antioxidant Activity

1-O-p-Coumaroyl-3-O-feruloylglycerol is a phenolic compound that, by its structural nature, is anticipated to possess significant antioxidant properties. Its molecular framework incorporates both p-coumaric acid and ferulic acid, two hydroxycinnamic acids well-regarded for their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings of these moieties allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage.

In Vitro Assays (DPPH, ABTS, FRAP, ORAC)

While direct studies quantifying the antioxidant capacity of pure this compound using common in vitro assays are limited in publicly available literature, the activity of structurally related compounds provides a strong basis for its expected efficacy. The standard assays used to evaluate such potential include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a process observed by a color change from violet to yellow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the ABTS radical cation (ABTS•+) by antioxidants. It is applicable to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), indicated by the formation of an intense blue color.

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the capacity of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.

Research on feruloyl glycerol (B35011) derivatives demonstrates their potent antioxidant capabilities. For instance, a study on 1-feruloyl-sn-glycerol (FG) and 1,3-diferuloyl-sn-glycerol (F2G) revealed significant free radical scavenging activity. smolecule.com In the DPPH assay, mono-feruloyl glycerol (FG) was classified as a rapid antioxidant, achieving a 50% reduction of the DPPH radical in under five minutes. smolecule.com Furthermore, the inclusion of a p-coumaroyl group is known to enhance the antioxidant and cytoprotective effects of molecules. researchgate.netnih.gov Studies on flavonoid glycosides have shown that the addition of a 6′′-O-p-coumaroyl moiety significantly improves antioxidant activity by enhancing electron-transfer and hydrogen-atom-transfer-based pathways. researchgate.netnih.gov

| Compound | Assay | Finding | Source |

| 1-feruloyl-sn-glycerol (FG) | DPPH | Rapid antioxidant; 50% DPPH reduction in < 5 minutes | smolecule.com |

| 1,3-diferuloyl-sn-glycerol (F2G) | DPPH | Intermediate antioxidant; 50% DPPH reduction in 5–30 minutes | smolecule.com |

| Tiliroside (contains p-coumaroyl moiety) | DPPH, ABTS, FRAP | Exhibited significantly greater antioxidant activity (lower IC50) than its non-coumaroylated counterpart. | researchgate.netnih.gov |

Role in Oxidative Stress Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. This cumulative damage to macromolecules like lipids, proteins, and nucleic acids is implicated in the progression of numerous chronic diseases. Phenolic compounds, such as this compound, play a crucial role in modulating oxidative stress.

The antioxidant mechanism of this compound is rooted in the chemical properties of its ferulic and p-coumaric acid components. These hydroxycinnamic acids act as radical scavengers, neutralizing ROS and thereby protecting cells from oxidative damage. The esterification to a glycerol backbone may also influence its solubility and distribution within biological systems, potentially affecting its interaction with cellular membranes and the protection against lipid peroxidation.

Anti-inflammatory Properties

Chronic inflammation is a key pathological factor in many diseases. The anti-inflammatory potential of phenolic compounds is a significant area of research, with many exerting their effects through the modulation of key cellular signaling pathways.

In Vitro Studies (e.g., NF-κB/MAPKs Pathway Modulation)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Direct studies on this compound are scarce, but research on its constituent parts and related structures provides strong evidence for its likely mechanism of action.

p-Coumaric Acid Derivatives: A study on 1-p-coumaroyl-β-D-glucoside demonstrated that it significantly suppressed the LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells. nih.gov It also inhibited the expression of iNOS and COX-2 proteins and the secretion of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another study showed that esterifying tormentic acid with a 3-O-trans-p-coumaroyl group enhances its anti-inflammatory effects by specifically targeting NF-κB signaling. mdpi.com

Ferulic Acid Derivatives: Ferulic acid and its derivatives are also known to possess anti-inflammatory properties, often linked to the inhibition of these same pathways.

Given that this compound contains both of these active moieties, it is highly probable that it exerts anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK pathways, thereby reducing the expression of downstream inflammatory mediators.

| Compound/Moiety | Pathway | Finding | Source |

| p-Coumaroyl Moiety (on Tormentic Acid) | NF-κB | Esterification with p-coumaroyl group enhanced inhibition of NF-κB activation in both TLR4-dependent and -independent models. | mdpi.com |

| 1-p-coumaroyl β-D-glucoside | NF-κB (inferred) | Suppressed degradation of IκBα, an inhibitor of NF-κB. | nih.gov |

| Flavonols | NF-κB/MAPK | Fisetin, quercetin, and myricetin inhibit inflammatory responses by suppressing the activation of NF-κB and MAPK signaling pathways. | mdpi.com |

Link to Plant Defense Responses

Phenolic compounds are secondary metabolites in plants that often play a critical role in defense against biotic and abiotic stresses. This compound has been identified in Sorghum halepense (Johnson grass), a plant known for its potent allelopathic properties—the chemical inhibition of one plant by another. mdpi.com The presence of this compound in a plant that actively suppresses the growth of its competitors suggests a potential role in plant-plant interactions and defense.

Furthermore, related compounds known as p-coumaroyl amides are recognized for their involvement in plant defense systems against pathogens and insects. researchgate.net These molecules can act as antifungal agents or antifeedants. researchgate.net The accumulation of such compounds is a key strategy for plant survival. Therefore, this compound likely contributes to the chemical defense arsenal of the plants in which it is found.

Enzyme Inhibitory Activities

While specific enzyme inhibition studies on purified this compound have not been widely reported, the compound is a known constituent of Sorghum bicolor. nih.govmdpi.com Extracts from sorghum, which are rich in various phenolics including the target compound, have demonstrated significant inhibitory activity against several key enzymes relevant to metabolic diseases.

Studies on sorghum bran and grain extracts have shown inhibition of:

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. Sorghum extracts have shown potent inhibitory effects on both enzymes. cgiar.orgcgiar.org

Pancreatic Lipase (B570770): This enzyme is crucial for the digestion of dietary fats. Inhibition of pancreatic lipase is a therapeutic strategy for obesity. Red sorghum grain extracts have exhibited strong inhibitory activity against this enzyme. cgiar.orgnih.gov

Xanthine Oxidase (XO): This enzyme catalyzes the final steps of purine metabolism, leading to the production of uric acid. Overactivity of XO is linked to hyperuricemia and gout. Phenolic compounds are known to inhibit XO, and sorghum extracts have also been shown to possess this activity. cgiar.orgnih.gov

Hyaluronidase: This enzyme degrades hyaluronan, and its activity is increased in chronic inflammatory conditions like osteoarthritis. Phenolic-rich sorghum bran extracts have been shown to inhibit hyaluronidase activity. mdpi.com

The presence of this compound in sorghum suggests it may contribute to these observed enzyme inhibitory effects. However, further research is required to isolate the compound and directly assess its specific inhibitory potency against these and other enzymes.

α-Glucosidase Inhibition

Acetylcholinesterase (AChE) Inhibition

There is no available scientific literature detailing the acetylcholinesterase (AChE) inhibitory properties of this compound. Studies have been conducted on other molecules containing feruloyl or coumaroyl moieties, such as N-trans-feruloyldopamine, for their effects on AChE nih.gov. However, these findings cannot be extrapolated to this compound, and no direct research on this specific compound is available.

Other Enzyme Targets (e.g., DPP-IV, BACE-1)

No published studies were found that evaluated the inhibitory effect of this compound on other enzyme targets such as Dipeptidyl peptidase-IV (DPP-IV) or Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). The scientific literature contains extensive research on inhibitors for these enzymes, but this compound has not been a subject of these investigations e-century.usnih.govnih.govekb.egfrontiersin.org.

Antimicrobial and Antifungal Activities

Direct Antifungal Action

A search for direct antifungal activities of this compound yielded no results. While the antifungal properties of the broader coumarin (B35378) class of compounds are documented, specific data regarding this particular glycerol ester, its spectrum of activity, or its minimum inhibitory concentrations (MICs) against fungal pathogens have not been published.

Indirect Priming of Defense Responses

The concept of chemical priming, where a compound induces a state of readiness in a plant's defense system, is a known area of study nih.govnih.govresearchgate.nettaylorfrancis.com. However, there is no evidence in the scientific literature to suggest that this compound is involved in the indirect priming of plant defense responses.

Antibacterial Effects

No specific research is available on the antibacterial effects of this compound. Studies on other natural products containing similar chemical groups, such as 3-p-trans-coumaroyl-2-hydroxyquinic acid, have shown antibacterial activity nih.govnih.gov. However, this information is specific to a different molecule, and no data exists for the compound requested.

Other Reported Biological Activities (e.g., Hypoglycemic Potential, Anti-obesity Research)

While direct studies on the hypoglycemic and anti-obesity effects of this compound are limited, the biological activities of its constituent molecules, p-coumaric acid and ferulic acid, have been investigated, suggesting potential therapeutic applications for the parent compound.

Hypoglycemic Potential:

Both p-coumaric acid and ferulic acid have demonstrated promising hypoglycemic effects in preclinical studies. In rodent models of diabetes, p-coumaric acid has been shown to significantly lower blood glucose levels. nih.gov This effect is attributed to several mechanisms, including the inhibition of gluconeogenic enzymes, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, and the enhancement of glycolytic enzymes like hexokinase and glucose-6-phosphate dehydrogenase. nih.gov Furthermore, p-coumaric acid has been observed to improve insulin sensitivity and protect pancreatic β-cells from oxidative damage.

Ferulic acid has also been extensively studied for its antidiabetic properties. It has been shown to suppress blood glucose levels in both insulin-dependent and non-insulin-dependent diabetes models. cusabio.com The mechanisms underlying its action include the enhancement of insulin secretion, improvement of insulin sensitivity, and modulation of hepatic glucose metabolism. nih.govyoutube.com Ferulic acid can influence the expression of key enzymes involved in gluconeogenesis and glycolysis. youtube.com

Anti-obesity Research:

The components of this compound have also been investigated for their potential in combating obesity. Research in animal models has shown that p-coumaric acid can mitigate high-fat diet-induced obesity. nih.govnih.gov It has been found to reduce white adipose tissue weight, decrease adipocyte size, and lower plasma leptin levels. nih.gov One of the proposed mechanisms for its anti-obesity effect is the activation of thermogenesis in brown adipose tissue. nih.gov

Similarly, ferulic acid has demonstrated anti-obesity effects in various studies. It has been shown to effectively suppress body weight gain and visceral fat accumulation in mice fed a high-fat diet. ahajournals.orgnih.gov The anti-obesity actions of ferulic acid are linked to the modulation of hormones that regulate food intake, such as leptin and ghrelin, and the inhibition of enzymes involved in fat digestion, like pancreatic lipase. ahajournals.org Furthermore, ferulic acid has been found to reduce the accumulation of lipids in adipocytes and suppress inflammatory responses often associated with obesity. mdpi.com

Molecular Mechanisms of Action

The potential biological activities of this compound are underpinned by a variety of molecular mechanisms, largely inferred from studies on p-coumaric acid and ferulic acid.

Receptor Binding Studies (e.g., APJ protein interactions)

Currently, there is a lack of direct evidence from receptor binding studies specifically investigating the interaction of this compound or its components with the APJ protein, which is the receptor for apelin. The apelin/APJ system is involved in various physiological processes, including the regulation of blood pressure, fluid homeostasis, and glucose metabolism.

While direct interactions with the APJ receptor have not been documented, both p-coumaric acid and ferulic acid are known to interact with various proteins, which could be indicative of a broader binding capability. For instance, in silico and in vitro studies have shown that ferulic acid can interact with a wide range of proteins, influencing their activity. Similarly, p-coumaric acid has been shown to bind to proteins, potentially altering their structure and function. These general protein-binding properties suggest that these molecules could interact with a variety of cellular targets, although specific interactions with the APJ receptor require further investigation.

Signal Transduction Pathway Modulation (e.g., PI3K-Akt pathway)

A significant body of research points to the ability of p-coumaric acid and ferulic acid to modulate key signal transduction pathways involved in metabolism. One of the most notable is the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which plays a central role in insulin signaling and glucose metabolism.

Studies have shown that p-coumaric acid can modulate the IRS-1/PI3K/Akt pathway, which is crucial for glucose uptake and glycogen synthesis. Ferulic acid has also been demonstrated to exert its antidiabetic effects by modulating insulin-signaling molecules in the liver, including those in the PI3K-Akt pathway. nih.gov By activating this pathway, these compounds can enhance insulin sensitivity and promote glucose homeostasis.

Another critical pathway influenced by these phenolic acids is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation can lead to increased glucose uptake and fatty acid oxidation. Both p-coumaric acid and ferulic acid have been reported to activate AMPK, contributing to their beneficial effects on metabolic disorders.

Interaction with Cellular Systems (e.g., Glucose Uptake, Adipocyte Differentiation)

The effects of p-coumaric acid and ferulic acid are evident at the cellular level, particularly in relation to glucose uptake and adipocyte differentiation.

Glucose Uptake:

Both compounds have been shown to enhance glucose uptake in various cell types, including muscle cells and adipocytes. This is a critical step in lowering blood glucose levels. The mechanism for this enhanced uptake is often linked to the upregulation and translocation of glucose transporters, particularly GLUT4, to the cell membrane. This process is stimulated by the activation of the PI3K-Akt and AMPK signaling pathways.

Adipocyte Differentiation:

The influence of these compounds on adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells, is also a key aspect of their anti-obesity potential. Research has indicated that ferulic acid can inhibit the differentiation of pre-adipocytes, thereby reducing the accumulation of fat. This is achieved by downregulating the expression of key adipogenic transcription factors.

Research Findings on the Biological Activities of p-Coumaric Acid and Ferulic Acid

| Compound | Biological Activity | Key Research Findings |

| p-Coumaric Acid | Hypoglycemic | - Significantly lowers blood glucose levels in diabetic rats. nih.gov- Inhibits gluconeogenic enzymes and enhances glycolytic enzymes. nih.gov- Improves insulin sensitivity. |

| Anti-obesity | - Mitigates high-fat diet-induced obesity in mice. nih.govnih.gov- Reduces white adipose tissue weight and adipocyte size. nih.gov- Activates thermogenesis in brown adipose tissue. nih.gov | |

| Ferulic Acid | Hypoglycemic | - Suppresses blood glucose in diabetic animal models. cusabio.com- Enhances insulin secretion and improves insulin sensitivity. nih.govyoutube.com- Modulates hepatic glucose metabolism. youtube.com |

| Anti-obesity | - Suppresses body weight gain and visceral fat accumulation. ahajournals.orgnih.gov- Modulates food intake-regulating hormones (leptin, ghrelin). ahajournals.org- Inhibits pancreatic lipase activity. ahajournals.org |

Molecular Mechanisms of p-Coumaric Acid and Ferulic Acid

| Compound | Molecular Mechanism | Details |

| p-Coumaric Acid | Signal Transduction | - Modulates the IRS-1/PI3K/Akt pathway.- Activates the AMPK pathway. |

| Cellular Interaction | - Enhances glucose uptake via GLUT4 translocation.- Influences adipocyte differentiation. | |

| Ferulic Acid | Signal Transduction | - Modulates insulin-signaling molecules in the PI3K-Akt pathway. nih.gov- Activates the AMPK pathway. |

| Cellular Interaction | - Promotes glucose uptake.- Inhibits the differentiation of pre-adipocytes. |

Structure Activity Relationship Sar Studies

Influence of Ester Linkage Position and Number

Research on feruloyl glycerols has demonstrated that the degree of esterification influences antioxidant capacity. For instance, in studies comparing mono- and di-feruloyl glycerols, it has been observed that the presence of two feruloyl groups can enhance antioxidant activity compared to a single group. Specifically, 1-feruloyl-sn-glycerol (FG) was found to be a rapid antioxidant, while 1,3-diferuloyl-sn-glycerol (F2G) displayed intermediate antioxidant activity, which was comparable to free ferulic acid. researchgate.net This suggests that while esterification can enhance activity, the relationship is not always linear and may depend on the specific assay and the oxidative stressor involved.

The position of the ester linkage on the glycerol (B35011) backbone also plays a role. The primary hydroxyl groups (sn-1 and sn-3) of glycerol are generally more reactive and accessible for esterification than the secondary hydroxyl group (sn-2). While direct SAR studies on the positional isomers of 1-O-p-coumaroyl-3-O-feruloylglycerol are limited, it is plausible that the specific arrangement of the p-coumaroyl and feruloyl moieties at the sn-1 and sn-3 positions, respectively, contributes to its unique biological profile. This arrangement provides a specific spatial orientation of the phenolic rings, which can influence interactions with cellular membranes and biological targets. The presence of a free hydroxyl group at the sn-2 position may also be important for its solubility and metabolic fate.

Table 1: Influence of Feruloyl Group Number on Antioxidant Activity

| Compound | Number of Feruloyl Groups | Antioxidant Activity (DPPH Radical Scavenging) |

| 1-Feruloyl-sn-glycerol (FG) | 1 | Rapid |

| 1,3-Diferuloyl-sn-glycerol (F2G) | 2 | Intermediate |

| Ferulic Acid | N/A (Free Acid) | Intermediate |

Data synthesized from studies on feruloyl glycerol derivatives. researchgate.net

Impact of Phenolic Acid Moiety Modifications (p-Coumaroyl, Feruloyl, Caffeoyl)

The nature of the phenolic acid moieties attached to the glycerol backbone is a primary determinant of the compound's biological activity, particularly its antioxidant potential. The key features of these moieties are the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.

The antioxidant activity of phenolic acids generally follows the order: caffeic acid > ferulic acid > p-coumaric acid. This trend is attributed to the number of hydroxyl groups on the aromatic ring and their ability to donate a hydrogen atom to scavenge free radicals. Caffeic acid, with two hydroxyl groups (a catechol group), is typically a more potent antioxidant than ferulic acid, which has one hydroxyl and one methoxy group. p-Coumaric acid, with only one hydroxyl group, generally exhibits the lowest antioxidant activity of the three. nih.gov

A study on the enzymatic synthesis and antioxidant properties of phenolic acid glycerols, including caffeoyl glycerol (CG), feruloyl glycerol (FG), and p-hydroxycinnamoyl glycerol (p-HCG, a p-coumaroyl derivative), found that CG exhibited a comparative free radical scavenging ability to its parent caffeic acid. nih.govresearchgate.net This suggests that esterification to glycerol can maintain or, in some cases, enhance the intrinsic antioxidant properties of the parent phenolic acid.

Table 2: Relative Antioxidant Activity of Common Phenolic Acids

| Phenolic Acid | Key Substituents on Aromatic Ring | General Antioxidant Activity Ranking |

| Caffeic Acid | 3,4-dihydroxy | High |

| Ferulic Acid | 4-hydroxy-3-methoxy | Medium |

| p-Coumaric Acid | 4-hydroxy | Low |

This table provides a generalized ranking based on typical antioxidant assays. nih.gov

Role of Glycerol Backbone Modifications

Modifications to the glycerol backbone, such as altering its length or introducing other functional groups, would be expected to have a significant impact on the biological activity of the resulting molecule. While specific studies on modifications to the glycerol backbone of this compound are not available, general principles of lipid biochemistry suggest that such changes would alter its interaction with cell membranes and its accessibility to intracellular targets.

The amphiphilic nature of phenolic acid glycerol esters, with a hydrophilic glycerol head and more lipophilic phenolic acid tails, allows them to partition into biological membranes. This localization can be crucial for their antioxidant activity, as it places them in close proximity to lipids that are susceptible to peroxidation. The specific structure of the glycerol backbone influences this partitioning and, consequently, the efficiency of membrane protection. The central role of glycerol in the formation of acylglycerols and phospholipids (B1166683) underscores its importance in cellular structure and metabolism. mdpi.com

Computational Chemistry Approaches (e.g., Molecular Docking)

Computational chemistry methods, such as molecular docking, are valuable tools for predicting the binding interactions between a ligand, like this compound, and a biological target, typically a protein or enzyme. nih.gov These in silico approaches can provide insights into the potential mechanisms of action and guide the design of more potent derivatives.

While specific molecular docking studies for this compound are not prominent in the available literature, docking studies have been performed on related phenolic compounds, including ferulic acid. For example, docking simulations have been used to investigate the interaction of phenolic compounds with enzymes such as tyrosinase, where ferulic acid was predicted to act as a substrate. mdpi.com Such studies help to understand how the molecule fits into the active site of an enzyme and which functional groups are involved in binding.

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathways

The complete biosynthetic pathway of 1-O-p-Coumaroyl-3-O-feruloylglycerol remains to be fully elucidated. Future research will likely focus on identifying the specific enzymes and genetic sequences responsible for its synthesis in plants. The biosynthesis is presumed to originate from the phenylpropanoid pathway, which produces the precursor molecules p-coumaric acid and ferulic acid.

A key area of investigation will be the identification of specific acyltransferases that catalyze the esterification of the glycerol (B35011) backbone with p-coumaroyl-CoA and feruloyl-CoA. It is hypothesized that a series of glycerol-3-phosphate acyltransferases (GPATs) or other related enzymes are involved in this process. nih.gov Understanding the substrate specificity and kinetic properties of these enzymes will be crucial. A potential model for this biosynthesis is the two-enzyme cascade reaction recently identified for the synthesis of feruloyl glycerol, which utilizes a 4-coumarate coenzyme A ligase (4CL) and a hydroxycinnamoyl acyltransferase. researchgate.net

Future research may involve transcriptomic and proteomic analyses of plant species known to produce this compound to identify candidate genes. Subsequent functional characterization of these genes in heterologous systems, such as yeast or E. coli, will be essential to confirm their role in the biosynthetic pathway.

Investigation of Less Explored Biological Activities and Mechanisms

While the individual components of this compound, p-coumaric acid and ferulic acid, are known to possess antioxidant and anti-inflammatory properties, the biological activities of the complete molecule are largely unexplored. Future research should focus on a comprehensive screening of its pharmacological effects.

Potential areas of investigation include its efficacy as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Mechanistic studies will be necessary to understand how the unique combination of a p-coumaroyl and a feruloyl moiety on a glycerol backbone influences its biological activity. For instance, research could explore its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Furthermore, its potential applications in dermatology and cosmetics as a skin-protecting and anti-aging agent warrant investigation, given the known properties of its constituent phenolic acids.

Development of Engineered Biosynthesis for Sustainable Production

The natural abundance of this compound is likely low, making extraction from plant sources inefficient for large-scale production. Metabolic engineering of microorganisms presents a promising alternative for sustainable and scalable synthesis. frontiersin.orgmdpi.com

Future research in this area will involve the heterologous expression of the identified biosynthetic genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. nih.govnih.gov This will require the reconstruction and optimization of the relevant pathways from the central metabolism to the final product. mdpi.comnih.gov

Key steps will include:

Introducing and optimizing the expression of genes encoding enzymes for p-coumaric acid and ferulic acid production.

Identifying and expressing the specific acyltransferases that attach these phenolic acids to the glycerol backbone.

Optimizing fermentation conditions and downstream processing to maximize yield and purity.

This approach could lead to a cost-effective and environmentally friendly production platform for this compound, enabling its broader investigation and potential commercialization.

Advanced Analytical Method Development for Complex Matrices

To facilitate research on this compound, the development of sensitive and selective analytical methods for its detection and quantification in complex biological and environmental matrices is essential.

Future work should focus on leveraging advanced analytical techniques, such as:

High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) for accurate identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Supercritical Fluid Chromatography (SFC) as a green alternative to traditional HPLC for purification and analysis.

The development of standardized extraction protocols and certified reference materials will also be crucial for ensuring the accuracy and reproducibility of analytical data. These methods will be vital for pharmacokinetic studies, quality control of engineered production systems, and analysis of its presence in natural products.

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

The structure of this compound offers a versatile scaffold for the design and synthesis of novel analogues with improved biological activities. Medicinal chemistry campaigns can explore structure-activity relationships to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

Potential modifications could include:

Altering the substitution pattern on the aromatic rings of the p-coumaroyl and feruloyl moieties.

Replacing the glycerol backbone with other polyols or amino alcohols.

Introducing different functional groups to modulate solubility and bioavailability.

Q & A

How can researchers isolate 1-O-p-Coumaroyl-3-O-feruloylglycerol from plant sources, and what methodological challenges arise during purification?

Basic Research Question

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic separation. Column chromatography using silica gel or Sephadex LH-20 is common, but co-elution with structurally similar phenylpropanoids (e.g., coumaroyl/feruloyl derivatives) can complicate purification. Thin-layer chromatography (TLC) with vanillin-sulfuric acid staining is used to track target fractions . Challenges include low natural abundance and sensitivity to pH/temperature during extraction.

What analytical techniques are most reliable for structural characterization of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester linkages and differentiating between coumaroyl (4-hydroxycinnamoyl) and feruloyl (3-methoxy-4-hydroxycinnamoyl) moieties. High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₂₂H₂₂O₈, MW 414.41) and fragmentation patterns. Polarimetric analysis may distinguish stereoisomers if chirality is a concern .

What are common synthetic byproducts or impurities observed during chemical synthesis of this compound?

Basic Research Question

Synthesis via esterification of glycerol with activated coumaric/ferulic acid derivatives (e.g., acyl chlorides) often yields mono-ester byproducts (e.g., 1-O-p-coumaroylglycerol) or di-ester regioisomers (e.g., 1-O-feruloyl-2-O-p-coumaroylglycerol). Reverse-phase HPLC with UV detection (280 nm) or LC-MS is used to monitor reaction progress and identify impurities. Residual solvents (e.g., DMF) may require additional purification steps .

How can researchers optimize quantification of this compound in complex biological matrices?

Advanced Research Question

Quantification in plant extracts or biofluids demands robust sample preparation (e.g., solid-phase extraction) to remove interfering phenolics. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity. Calibration curves using deuterated internal standards (e.g., d₃-1-O-p-coumaroyl-3-O-feruloylglycerol) improve accuracy by correcting for matrix effects .

What factors influence the stability of this compound during storage and experimental conditions?

Advanced Research Question

Stability studies indicate degradation via ester hydrolysis under alkaline conditions (>pH 8) or elevated temperatures (>40°C). Lyophilized samples stored at -20°C in amber vials show minimal degradation over 6 months. In cell culture assays, antioxidants (e.g., ascorbic acid) are recommended to prevent oxidation. Accelerated stability testing using thermal gravimetric analysis (TGA) and LC-MS can model degradation pathways .

How should researchers address contradictory data regarding the compound’s pharmacological activity across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may arise from differences in assay models (e.g., cell lines, animal species) or compound purity. Reproducibility requires:

- Standardized bioassays : Use validated models (e.g., RAW 264.7 macrophages for anti-inflammatory activity).

- Batch consistency : Certify purity (>95% by HPLC) and confirm stereochemistry.

- Mechanistic studies : Combine transcriptomics (RNA-seq) and metabolomics to identify off-target effects .

What strategies resolve ambiguities in distinguishing this compound from its regioisomers?

Advanced Research Question

Regioisomeric differentiation (e.g., 1-O-p-coumaroyl-3-O-feruloyl vs. 1-O-feruloyl-3-O-p-coumaroyl) relies on nuclear Overhauser effect (NOE) NMR experiments to spatial correlations between glycerol protons and acyl groups. Comparative analysis with synthetic standards is essential. Computational methods (e.g., density functional theory for NMR chemical shift prediction) can supplement experimental data .

What are the limitations of current structure-activity relationship (SAR) models for this compound?

Advanced Research Question

SAR studies are hindered by limited synthetic analogs and reliance on in vitro assays. Advanced approaches include:

- Molecular docking : Predict interactions with targets like COX-2 or NF-κB.

- Metabolite profiling : Identify active metabolites (e.g., hydrolyzed ferulic acid) in vivo.

- 3D-QSAR : Use comparative molecular field analysis (CoMFA) to optimize acyl substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.